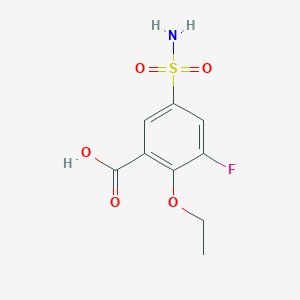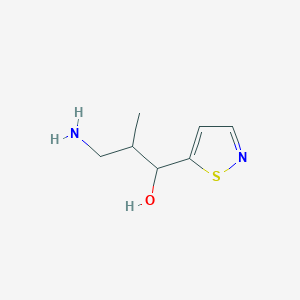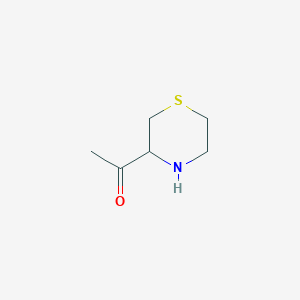
2-Acetyl-2,3,5,6-tetrahydro-1,4-thiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE is a sulfur-containing heterocyclic compound with the molecular formula C6H11NOS It is characterized by a thiomorpholine ring attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE can be synthesized through several methods. One common approach involves the reaction of thiomorpholine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or recrystallization to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiomorpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the ethanone group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Amines, alcohols; reactions may require catalysts like acids or bases to proceed efficiently.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted thiomorpholine compounds.
Scientific Research Applications
1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in reactions that modify biological molecules. Its sulfur atom can form covalent bonds with electrophilic centers in proteins or enzymes, potentially altering their function. This reactivity underlies its potential therapeutic effects, such as inhibiting the activity of certain enzymes involved in disease processes.
Comparison with Similar Compounds
Thiomorpholine: A structurally related compound that lacks the ethanone group.
Morpholine: Similar to thiomorpholine but contains an oxygen atom instead of sulfur.
Piperidine: A nitrogen-containing heterocycle with similar applications in medicinal chemistry.
Uniqueness: 1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE is unique due to the presence of both a thiomorpholine ring and an ethanone group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H11NOS |
|---|---|
Molecular Weight |
145.23 g/mol |
IUPAC Name |
1-thiomorpholin-3-ylethanone |
InChI |
InChI=1S/C6H11NOS/c1-5(8)6-4-9-3-2-7-6/h6-7H,2-4H2,1H3 |
InChI Key |
VZWHTXPYIXULDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CSCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


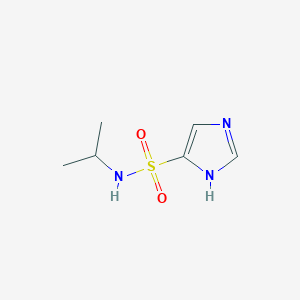

methanol](/img/structure/B13165657.png)
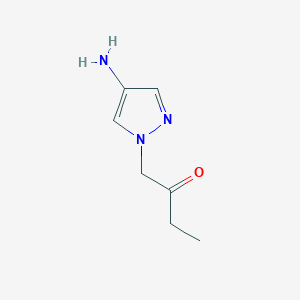
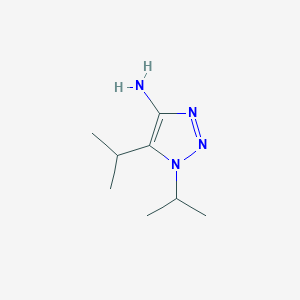
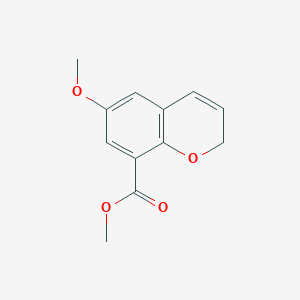
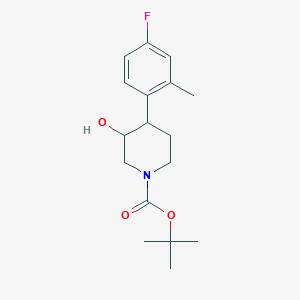
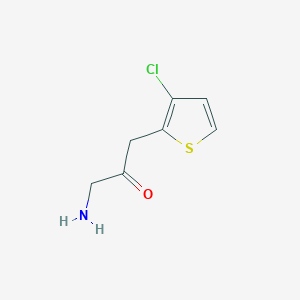
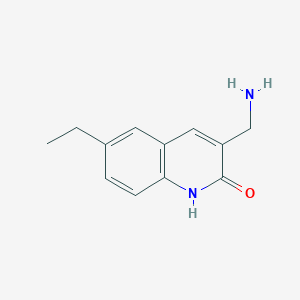


![4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13165724.png)
